molecular formula C24H31ClN4O3S2 B2423070 4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1215717-55-7

4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No. B2423070
CAS RN: 1215717-55-7
M. Wt: 523.11
InChI Key: NKJTVPADUZEZQP-UHFFFAOYSA-N
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Description

The compound “4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a sulfonamide group, a benzothiazole ring, and a benzamide group . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves several steps, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as N-alkylation .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which is planar and aromatic . The aromaticity of the benzothiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The nitrogen atom in the thiazole ring is more negatively charged compared to the carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is influenced by the electronic properties of the thiazole ring. The nitrogen atom in the thiazole ring is more negatively charged compared to the carbon and sulfur atoms, which are neutral . This suggests that the nitrogen atom is a potential site for nucleophilic attack, while the carbon atoms are potential sites for electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives would depend on the specific substituents present in the molecule. Thiazole itself is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Synthesis and Activity

Several studies focus on the synthesis and biological activities of compounds structurally related to "4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride." For example, a paper by Lynch et al. (2006) discusses the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline derivatives. This research highlights the anti-inflammatory potential of compounds related to the target chemical, noting that certain hydrochloride salts showed anti-inflammatory activity across a range of concentrations without adverse effects on myocardial function (Lynch et al., 2006).

Structural Diversity

Another aspect of research involves generating structurally diverse libraries from key compounds, as demonstrated by Roman (2013). This study showcases the versatility of thiazole derivatives in creating a wide array of chemical entities through alkylation and ring closure reactions, underscoring the potential for discovering new molecules with significant biological activities (Roman, 2013).

Pharmacological Investigations

Research on the pharmacological aspects of related compounds includes the work by Senthilraja and Alagarsamy (2012), who synthesized a new series of thiazolidin-4-ones as anticonvulsants. This study illustrates the therapeutic potential of structurally similar compounds in treating convulsions, comparing their efficacy to standard treatments like diazepam (Senthilraja & Alagarsamy, 2012).

Corrosion Inhibition

A study by Hu et al. (2016) explores the use of benzothiazole derivatives as corrosion inhibitors for carbon steel. This research indicates that compounds related to the target chemical can offer protection against steel corrosion, showcasing their utility beyond pharmaceutical applications (Hu et al., 2016).

Antimicrobial and Antineoplastic Activities

Further studies include the development of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents by Koebel et al. (1975), highlighting the exploration of thiazole-based compounds for cancer treatment. Although preliminary data did not indicate significant antineoplastic activity, this research contributes to the ongoing search for effective cancer therapies (Koebel et al., 1975).

Future Directions

Benzothiazole derivatives, such as the compound , have shown a wide range of biological activities, making them attractive targets for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-26(2)17-18-28(24-25-21-9-5-6-10-22(21)32-24)23(29)19-11-13-20(14-12-19)33(30,31)27-15-7-3-4-8-16-27;/h5-6,9-14H,3-4,7-8,15-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJTVPADUZEZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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